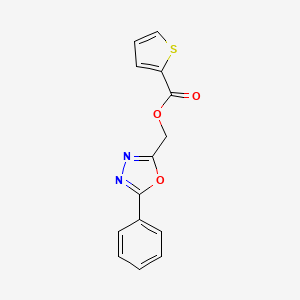![molecular formula C19H25N3O2 B5142419 N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide](/img/structure/B5142419.png)
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide, also known as AZD-9496, is a selective estrogen receptor downregulator (SERD) developed by AstraZeneca. It is a potential treatment for estrogen receptor-positive breast cancer, which accounts for approximately 70% of all breast cancer cases.
Mécanisme D'action
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide works by binding to the estrogen receptor and inducing its degradation. This leads to a decrease in the expression of estrogen-responsive genes, which are often overexpressed in breast cancer cells. By downregulating the estrogen receptor, N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide effectively blocks the growth and proliferation of estrogen receptor-positive breast cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide has been shown to have other physiological effects. For example, it has been shown to decrease bone resorption and increase bone density in preclinical models. This suggests that N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide may have potential as a treatment for osteoporosis, a condition characterized by low bone density and increased risk of fractures.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide in lab experiments is its specificity for the estrogen receptor. This makes it a useful tool for studying the role of the estrogen receptor in breast cancer and other estrogen-responsive tissues. However, one limitation of using N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide is its relatively short half-life, which may make it difficult to achieve sustained inhibition of the estrogen receptor in vivo.
Orientations Futures
There are several potential future directions for the development of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide. One area of interest is the development of combination therapies that include N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide and other targeted therapies for breast cancer. Another potential direction is the use of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide in the treatment of other estrogen-responsive cancers, such as endometrial and ovarian cancer. Finally, there is interest in further exploring the potential use of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide as a treatment for osteoporosis and other bone-related conditions.
Méthodes De Synthèse
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide was synthesized using a multi-step process. The first step involved the preparation of 2-(1-azocanyl)-3-pyridinyl)methanol. This was achieved by the reaction of 2-pyridinemethanol with 1-bromo-2-chloroethane in the presence of potassium carbonate. The resulting product was then reacted with 2-methyl-3-furoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide.
Applications De Recherche Scientifique
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide has been extensively studied for its potential use in the treatment of estrogen receptor-positive breast cancer. It has been shown to be effective in preclinical models of breast cancer, including those resistant to other forms of hormonal therapy. In addition, N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide has been shown to have minimal effects on the endometrium, making it a potentially safer treatment option for breast cancer patients.
Propriétés
IUPAC Name |
N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-15-17(9-13-24-15)19(23)21-14-16-8-7-10-20-18(16)22-11-5-3-2-4-6-12-22/h7-10,13H,2-6,11-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIJXAQPEPRETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2=C(N=CC=C2)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[3-(3,4-dimethoxybenzoyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B5142341.png)
![4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5142342.png)
![N-benzyl-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5142349.png)
![10-benzoyl-11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5142365.png)
![4-methoxybenzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5142372.png)

![2-(4-methylphenyl)-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5142384.png)
![2-imino-5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5142391.png)
![5-(1,3-benzodioxol-5-yl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5142400.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(3-thienyl)acetamide](/img/structure/B5142407.png)
![5-[(2,6-difluorophenoxy)methyl]-N-[2-(trifluoromethoxy)benzyl]-3-isoxazolecarboxamide](/img/structure/B5142420.png)
![N-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonothioyl}-5-(2,4-dichlorophenyl)-2-furamide](/img/structure/B5142425.png)
![1-(2-phenylethyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5142436.png)
![[1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5142443.png)